molecular formula C7H5FINO B13003964 2-Fluoro-3-iodobenzamide

2-Fluoro-3-iodobenzamide

Cat. No.: B13003964
M. Wt: 265.02 g/mol
InChI Key: FJOWTYUFPOYQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with both fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method involves the halogenation of a precursor benzamide compound. For instance, starting with 2-fluorobenzamide, iodination can be achieved using iodine and an oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodobenzamide
  • 3-Fluoro-2-iodobenzamide
  • 2-Fluoro-5-iodobenzamide

Uniqueness

2-Fluoro-3-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other isomers .

Properties

Molecular Formula

C7H5FINO

Molecular Weight

265.02 g/mol

IUPAC Name

2-fluoro-3-iodobenzamide

InChI

InChI=1S/C7H5FINO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11)

InChI Key

FJOWTYUFPOYQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.